molecular formula C10H18O2 B2359035 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol CAS No. 1823655-01-1

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol

Cat. No.: B2359035
CAS No.: 1823655-01-1
M. Wt: 170.252
InChI Key: YYSSIFYEVGGSSO-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol: is a chemical compound with the molecular formula C10H18O2 It is a derivative of isochromene, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Scientific Research Applications

Chemistry: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential bioactivity. It is used in the development of new pharmaceuticals and as a model compound in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways of this compound

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the specific targets and pathways that the compound interacts with

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s structure and, consequently, its interaction with targets.

Disclaimer: The information provided here is based on the current state of our knowledge and may be subject to revision as new information becomes available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol typically involves the hydrogenation of isochromene derivatives. One common method is the catalytic hydrogenation of 3,4-dihydro-2H-isochromen-1-one using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

3,4-Dihydro-2H-isochromen-1-one+H2Pd/CThis compound\text{3,4-Dihydro-2H-isochromen-1-one} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 3,4-Dihydro-2H-isochromen-1-one+H2​Pd/C​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of high-pressure hydrogenation reactors allows for efficient and large-scale synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-one.

    Reduction: Fully saturated isochromene derivatives.

    Substitution: Various substituted isochromene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-
  • 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
  • 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-

Uniqueness: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol is unique due to its specific structural features, including the presence of a hydroxyl group and its bicyclic isochromene core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSSIFYEVGGSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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